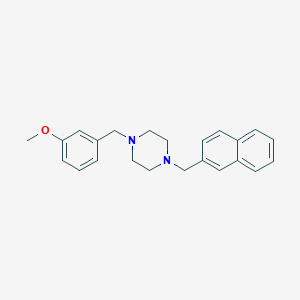![molecular formula C16H15ClN2O3 B11663951 2-chloro-N-{2-[(2-hydroxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B11663951.png)
2-chloro-N-{2-[(2-hydroxyethyl)carbamoyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cloro-N-{2-[(2-hidroxietil)carbamoyl]fenil}benzamida es un compuesto orgánico con una estructura compleja que incluye un grupo cloro, un grupo hidroxietil y un grupo carbamoil unidos a un anillo de fenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-cloro-N-{2-[(2-hidroxietil)carbamoyl]fenil}benzamida típicamente involucra múltiples pasos. Un método común incluye los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como cloruro de 2-clorobenzoílo y 2-aminofenol.
Formación del intermedio: La reacción entre el cloruro de 2-clorobenzoílo y el 2-aminofenol en presencia de una base, como la trietilamina, conduce a la formación de un compuesto intermedio.
Hidroxietilación: El intermedio luego se hace reaccionar con óxido de etileno en condiciones controladas para introducir el grupo hidroxietil.
Producto final: El paso final involucra la reacción del intermedio con un agente carbamoilante adecuado, como un isocianato, para formar 2-cloro-N-{2-[(2-hidroxietil)carbamoyl]fenil}benzamida.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
2-cloro-N-{2-[(2-hidroxietil)carbamoyl]fenil}benzamida puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxietil puede oxidarse para formar un grupo carbonilo.
Reducción: El compuesto puede reducirse para eliminar el grupo cloro o para convertir el grupo carbamoil en una amina.
Sustitución: El grupo cloro puede sustituirse con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como la azida de sodio (NaN₃) o la tiourea.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxietil puede producir una cetona, mientras que la sustitución del grupo cloro puede resultar en la formación de un nuevo derivado de amida o tiol.
Aplicaciones Científicas De Investigación
2-cloro-N-{2-[(2-hidroxietil)carbamoyl]fenil}benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su posible actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 2-cloro-N-{2-[(2-hidroxietil)carbamoyl]fenil}benzamida involucra su interacción con objetivos moleculares específicos. Los grupos hidroxietil y carbamoil pueden formar enlaces de hidrógeno con moléculas biológicas, mientras que el grupo cloro puede participar en la unión halógena. Estas interacciones pueden afectar la función de enzimas, receptores y otras proteínas, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
2-cloro-N-(2-hidroxietil)acetamida: Similar en estructura pero carece del anillo de fenilo.
2-cloro-N-(2-hidroxietil)benzamida: Similar pero sin el grupo carbamoil.
2-cloro-N-(2-carbamoyl)fenilacetamida: Similar pero con un grupo acetamida en lugar del grupo hidroxietil.
Singularidad
2-cloro-N-{2-[(2-hidroxietil)carbamoyl]fenil}benzamida es único debido a la presencia de ambos grupos hidroxietil y carbamoil unidos a un anillo de fenilo. Esta combinación de grupos funcionales proporciona al compuesto propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C16H15ClN2O3 |
|---|---|
Peso molecular |
318.75 g/mol |
Nombre IUPAC |
2-[(2-chlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C16H15ClN2O3/c17-13-7-3-1-5-11(13)16(22)19-14-8-4-2-6-12(14)15(21)18-9-10-20/h1-8,20H,9-10H2,(H,18,21)(H,19,22) |
Clave InChI |
QDBJIGGRVRTJHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCCO)NC(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-2-{[(3-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11663868.png)
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11663869.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11663876.png)

![1'-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11663890.png)
![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B11663913.png)
![N'-(5-bromo-2-hydroxybenzylidene)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663921.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663929.png)


![4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile](/img/structure/B11663956.png)
![5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11663964.png)
![4-(Pyrrolidine-1-sulfonyl)-N-{4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-YL}benzamide](/img/structure/B11663965.png)
